4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
Preparation Methods
The synthesis of 4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves several stepsThe reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium or copper . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Scientific Research Applications
4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
- 4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
These compounds share a similar triazole core structure but differ in the substituents attached to the phenoxy group. The uniqueness of this compound lies in its specific isopropylphenoxy group, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[1-(4-propan-2-ylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-5-10-19-15(17-18-16(19)21)12(4)20-14-8-6-13(7-9-14)11(2)3/h5-9,11-12H,1,10H2,2-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYYYQRCJZNLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C2=NNC(=S)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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